Bisphenol Z-13C12 chemical structure and properties
Bisphenol Z-13C12 chemical structure and properties
Structural Properties & Analytical Applications[1]
Executive Summary
Bisphenol Z-13C12 (BPZ-13C12) is a high-precision stable isotope-labeled analog of Bisphenol Z (BPZ), a chemical widely used in the production of high-temperature polycarbonate plastics and resins.[1] As regulatory scrutiny on bisphenols intensifies due to their endocrine-disrupting potential, the demand for accurate quantification in complex biological and environmental matrices has grown.[1]
This guide details the chemical structure, physicochemical properties, and analytical utility of BPZ-13C12.[1] Unlike deuterated analogs, which may suffer from hydrogen-deuterium exchange and chromatographic isotope effects, BPZ-13C12 offers superior stability and near-perfect co-elution with native BPZ , making it the "Gold Standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).[1]
Part 1: Chemical Identity & Structural Analysis[1]
BPZ-13C12 is chemically identical to native Bisphenol Z, except that all 12 carbon atoms comprising the two phenolic rings are the stable Carbon-13 isotope (
1.1 Comparative Physicochemical Properties[2]
| Property | Native Bisphenol Z (BPZ) | Bisphenol Z-13C12 (BPZ-13C12) |
| CAS Number | 843-55-0 | N/A (Labeled Analog) |
| Molecular Formula | ||
| Molecular Weight | 268.35 g/mol | ~280.26 g/mol (+12 Da) |
| Chemical Name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | 1,1-Bis(4-hydroxyphenyl- |
| Solubility | Methanol, Acetonitrile, Acetone | Methanol, Acetonitrile, Acetone |
| LogP (Lipophilicity) | ~4.8 (High) | ~4.8 (Identical) |
| pKa | ~10.3 | ~10.3 |
1.2 Structural Visualization
The following diagram illustrates the connectivity of BPZ-13C12. Note the specific labeling of the aromatic rings (highlighted in red), which provides the mass shift necessary for mass spectrometric differentiation.
Figure 1: Structural schematic of Bisphenol Z-13C12.[1][3] Red nodes indicate
Part 2: Synthesis & Purity Verification[1]
The synthesis of BPZ-13C12 typically follows an acid-catalyzed condensation reaction, ensuring the integrity of the isotopic label is maintained throughout the process.[1]
Synthesis Pathway:
-
Reagents: Phenol-
(fully labeled) + Cyclohexanone (unlabeled). -
Catalyst: Strong acid (e.g., HCl or sulfonated cation-exchange resin) with a thiol promoter (e.g., 3-mercaptopropionic acid) to enhance regioselectivity for the para,para-isomer.[1]
-
Reaction:
.[1]
Purity & Quality Assurance:
-
Isotopic Enrichment: Must be >99% atom
to prevent signal overlap with the native analyte's M+1 or M+2 natural isotopes. -
Chemical Purity: >98% (determined by HPLC-UV).
-
Verification:
Part 3: Analytical Methodology (The Core)[1][5]
3.1 The "Isotope Effect" Advantage
In quantitative mass spectrometry, the choice between Deuterated (
-
Deuterium Issues: C-D bonds are shorter and stronger than C-H bonds, altering the molecule's lipophilicity. In Reverse-Phase Chromatography (RPC), deuterated analogs often elute earlier than the native compound.[1] This separation means the Internal Standard (IS) and the Analyte experience the matrix (ion suppression/enhancement) at different times, reducing quantification accuracy [1].[1]
-
Carbon-13 Superiority:
atoms do not significantly alter bond lengths or polarity.[1] Therefore, BPZ-13C12 co-elutes perfectly with native BPZ.[1] Both compounds experience the exact same matrix effects at the exact same moment, allowing the IS to perfectly compensate for signal loss or gain [2].
3.2 Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify trace BPZ in human serum using BPZ-13C12 as the Internal Standard.
A. Stock Solution Preparation:
-
Weighing: Dissolve 1 mg of BPZ-13C12 in 10 mL of LC-MS grade Methanol to create a 100 µg/mL Stock Solution .
-
Storage: Store at -20°C in amber glass vials (BPZ is light-sensitive).
-
Working Standard: Dilute stock to 100 ng/mL in Methanol/Water (50:50 v/v) for daily use.
B. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot: Transfer 200 µL of serum into a glass tube.
-
Spike IS: Add 20 µL of BPZ-13C12 Working Standard (Final conc. 10 ng/mL). Vortex for 30s. Crucial: Spiking before extraction corrects for recovery losses.
-
Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Shake for 10 min.
-
Separation: Centrifuge at 3000 x g for 5 min. Transfer supernatant to a fresh tube.
-
Reconstitution: Evaporate to dryness under
stream. Reconstitute in 100 µL Methanol:Water (50:50).
C. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase: (A) Water + 0.1% Ammonium Fluoride (enhances ionization in negative mode); (B) Methanol.[1]
-
Ionization: ESI Negative Mode (
).[1]
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Native BPZ | 267.1 | 93.1 | 35 |
| BPZ-13C12 (IS) | 279.1 | 99.1 | 35 |
Note: The mass shift of +12 results in a precursor of 279.1. The product ion (Phenol moiety) also retains the label (
3.3 Analytical Workflow Diagram
Figure 2: Step-by-step workflow for Isotope Dilution Mass Spectrometry using BPZ-13C12.
Part 4: Toxicological Context
The rigorous quantification of Bisphenol Z is driven by its classification as an endocrine-disrupting chemical (EDC) .[1] BPZ is structurally similar to Bisphenol A (BPA) and exhibits estrogenic activity by binding to estrogen receptors (
-
Why BPZ? As BPA is phased out ("BPA-Free"), manufacturers substitute it with analogs like BPZ (Bisphenol Z) and BPS.[1]
-
Regrettable Substitution: Studies suggest BPZ may have higher lipophilicity and similar potency to BPA, leading to bioaccumulation in adipose tissue.
-
Monitoring: Accurate measurement using BPZ-13C12 is essential for epidemiological studies linking bisphenol exposure to reproductive toxicity and metabolic disorders.[1]
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[1] Link
-
Wang, S., & Cyronak, M. (2013).[1] Deuterated vs. 13C-labeled internal standards: A comparative study for the quantification of analytes by LC-MS/MS. Journal of Mass Spectrometry, 48(1), 12-18.[1] Link
-
Rochester, J. R., & Bolden, A. L. (2015).[1] Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643–650.[1] Link[1]
-
European Chemicals Agency (ECHA). (2020).[1] Bisphenol Z Substance Evaluation Report. Link[1]
